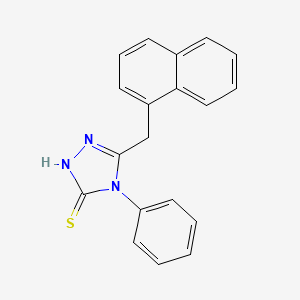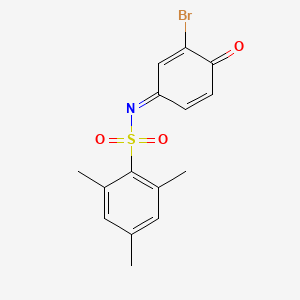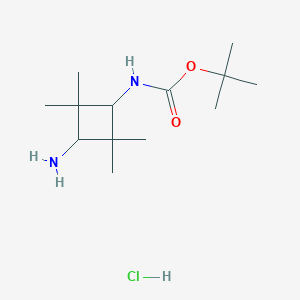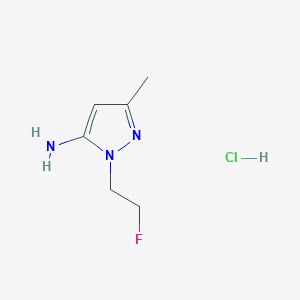
5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule that has garnered interest due to its potential pharmacological properties. Research has focused on synthesizing various derivatives of this compound to explore their anti-inflammatory, antibacterial, and anticancer activities .
Synthesis Analysis
The synthesis of this compound and its derivatives typically involves the condensation of appropriate precursors, such as naphthylmethyl and aryl components, under controlled conditions. The process is often followed by characterization using spectroscopic methods like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm the chemical structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of these triazole derivatives is confirmed through various spectroscopic techniques. For instance, the structure of related compounds has been elucidated using IR, 1H NMR, and X-ray crystallography, which provide insights into the planarity of the phenyl group and the dihedral angles within the molecule . These structural analyses are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The triazole core of the compound is reactive and can undergo further chemical transformations. For example, it can react with formaldehyde and different amines to yield Mannich bases, or with thionyl chloride to produce chloromethyl derivatives. These derivatives can then be used to synthesize various heterocyclic systems, such as triazolo-, oxadiazolo-, and triazinotriazoles, by ring closure reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are studied using a combination of physical-chemical analysis methods. These include 1H NMR spectroscopy, elemental analysis, and chromatographic techniques. The pharmacological activity of these compounds is often predicted using computer programs like PASS, and preliminary screenings can suggest high activity, warranting further investigation .
Aplicaciones Científicas De Investigación
Synthesis and Anti-Inflammatory Applications : 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and evaluated for their potential anti-inflammatory properties. Notably, these compounds were found to exhibit significant anti-inflammatory activity in scientific studies (Arustamyan et al., 2021), (Kothari et al., 1978).
Chemical Characterization : The synthesis and chemical characterization of these compounds have been a focus of research, with studies detailing their infrared, nuclear magnetic resonance, and mass spectra (Singh & Kandel, 2013), (Kothari et al., 1978).
Wide Biological Activities : Research indicates that derivatives of 1,2,4-triazole, such as this compound, are notable for their broad spectrum of biological activity, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. These compounds also exhibit low toxicity, making them promising for further investigation (Aksyonova-Seliuk et al., 2018).
Potential in Corrosion Inhibition : Some derivatives of 1,2,4-triazole have been studied for their effectiveness in inhibiting corrosion of metals, highlighting an application outside of biological activity. Their effectiveness in different acidic environments has been documented (Quraishi & Jamal, 2002).
Antimicrobial Activities : The antimicrobial potential of some 1,2,4-triazole derivatives has also been investigated, with studies showing varying degrees of effectiveness against different microbial strains, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. This information is typically provided in a material safety data sheet (MSDS). Unfortunately, without an MSDS or similar resource for this compound, it’s difficult to provide specific safety and hazard information .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(naphthalen-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c23-19-21-20-18(22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUZRQOFJKBKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3016955.png)

![3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid](/img/structure/B3016958.png)
![7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3016960.png)


![16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B3016965.png)

![methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B3016967.png)